1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride
Overview
Description
1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(aminomethyl)benzene and ethan-1-amine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4-(aminomethyl)benzene and the carboxyl group of ethan-1-amine. This reaction is usually carried out under acidic conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using large reactors and controlled environments to maintain consistent quality and yield. The process involves careful monitoring of temperature, pressure, and pH levels to optimize the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the compound.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different functional groups.
Reduction Products: Reduced forms of the compound, which can have different physical and chemical properties.
Substitution Products: Substituted derivatives with new functional groups attached to the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism by which 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: Similar in structure but differs in the presence of a pyridine ring instead of a benzene ring.
4-(Aminomethyl)benzene: Similar in the presence of an aminomethyl group but lacks the ethan-1-amine component.
1-(4-(Aminomethyl)phenyl)ethan-1-amine: Similar but without the dihydrochloride component, resulting in different solubility and reactivity properties.
Biological Activity
1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride, also known as 4-(Aminomethyl)phenethylamine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C9H13Cl2N
- Molecular Weight : 206.11 g/mol
- CAS Number : 1461714-89-5
The biological activity of this compound primarily involves its interaction with various biological targets. The amine group in the compound is crucial for its reactivity with nucleophilic sites on proteins and nucleic acids, potentially leading to various pharmacological effects.
Key Mechanisms:
- Receptor Interaction : The compound may act as a ligand for certain neurotransmitter receptors, influencing neurotransmission and signaling pathways.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular metabolism, which can affect cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of 1-[4-(Aminomethyl)phenyl]ethan-1-amine exhibit significant anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antiproliferative Activity : A study published in Molecules demonstrated that this compound significantly inhibited cell growth in several cancer models, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research has indicated that this compound may exert neuroprotective effects by modulating neurotransmitter levels, particularly serotonin and dopamine .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of the compound reveal favorable absorption and distribution characteristics, supporting its potential use in therapeutic applications .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCVMSGPYLVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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